molecular formula C10H14N2O2S4 B040152 2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide CAS No. 122266-99-3

2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide

Cat. No. B040152
M. Wt: 322.5 g/mol
InChI Key: BFYKBJWERQHVGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide, also known as MTS-TT, is a compound that has been widely studied for its potential applications in various scientific research fields. It is a sulfonamide derivative of thienothiophene and is commonly used as a fluorescent probe for detecting and measuring cellular thiols.

Mechanism Of Action

2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide works by reacting with thiols to form a highly fluorescent product. The reaction is based on the nucleophilic addition of the thiol group to the electrophilic carbon atom of 2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide. The resulting product emits a strong fluorescence signal that can be easily detected and measured.

Biochemical And Physiological Effects

2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been shown to have minimal toxicity and does not interfere with cellular processes. It has been used to study the role of thiols in various physiological processes, including oxidative stress, apoptosis, and cancer.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide is its high selectivity and sensitivity for thiols. It can detect thiols in a wide range of biological samples, including cells, tissues, and body fluids. However, one of the limitations of 2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide is its relatively low photostability, which can affect its accuracy and reproducibility in long-term experiments.

Future Directions

There are several potential future directions for the use of 2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide in scientific research. One area of interest is the development of new probes based on 2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide that can detect other biomolecules, such as reactive oxygen species and nitric oxide. Another area of interest is the application of 2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide in the development of new therapeutics for the treatment of cancer and other diseases. Additionally, the use of 2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide in combination with other imaging techniques, such as confocal microscopy and flow cytometry, may provide new insights into the role of thiols in various physiological processes.

Synthesis Methods

2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide can be synthesized through a multi-step process involving the reaction of thienothiophene with various reagents such as sulfuric acid, sodium hydride, and methyl iodide. The final step involves the reaction of the intermediate product with 2-aminoethyl methyl sulfide and formaldehyde to form 2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide.

Scientific Research Applications

2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has been extensively studied for its potential applications in various scientific research fields. It is commonly used as a fluorescent probe for detecting and measuring cellular thiols, which are important biomolecules involved in various physiological processes. 2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide has also been used in studies related to oxidative stress, apoptosis, and cancer.

properties

CAS RN

122266-99-3

Product Name

2-[(2-Methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide

Molecular Formula

C10H14N2O2S4

Molecular Weight

322.5 g/mol

IUPAC Name

2-[(2-methylsulfanylethylamino)methyl]thieno[2,3-b]thiophene-5-sulfonamide

InChI

InChI=1S/C10H14N2O2S4/c1-15-3-2-12-6-8-4-7-5-9(18(11,13)14)17-10(7)16-8/h4-5,12H,2-3,6H2,1H3,(H2,11,13,14)

InChI Key

BFYKBJWERQHVGB-UHFFFAOYSA-N

SMILES

CSCCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N

Canonical SMILES

CSCCNCC1=CC2=C(S1)SC(=C2)S(=O)(=O)N

Origin of Product

United States

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